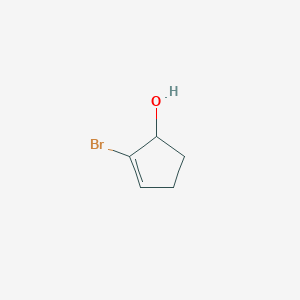
Quinuclidin-3-one oxime hydrochloride
Overview
Description
Synthesis Analysis
Four O-substituted oximes of quinuclidin-3-one were synthesized using appropriate O-substituted hydroxylamine hydrochlorides . Three methods were used for the oxime preparation: classical synthesis in solution, mechanochemical synthesis, and microwave synthesis . The reactions were monitored by ATR spectroscopy and the ratios of (E) and (Z) oxime ethers were deduced from 1H NMR data .Molecular Structure Analysis
The molecular formula of Quinuclidin-3-one oxime hydrochloride is C7H13ClN2O . Its average mass is 176.644 Da and its monoisotopic mass is 176.071640 Da .Chemical Reactions Analysis
In almost all cases, the conversion to oxime ethers was completed . Several reactions were very rapid (1 min) with 100% conversion and stereospecificity . To investigate the reaction mechanisms, full conformational analyses of the reaction intermediates were performed and the lowest energy conformers were determined .Physical And Chemical Properties Analysis
Quinuclidin-3-one oxime hydrochloride is a beige powder . More detailed physical and chemical properties such as melting point, boiling point, density, vapour pressure, partition coefficient, water solubility, solubility in organic solvents, surface tension, flash point, auto flammability, flammability, explosiveness, oxidising properties, oxidation reduction potential, stability in organic solvents and identity of relevant degradation products, storage stability and reactivity towards container material, stability: thermal, sunlight, metals, pH, dissociation constant, viscosity can be found in the ECHA registration dossier .Scientific Research Applications
Synthesis of Bicyclic Oxime Ethers
Quinuclidin-3-one oxime hydrochloride is used in the synthesis of bicyclic oxime ethers . The study shows that four O-substituted oximes of quinuclidin-3-one were synthesized using appropriate O-substituted hydroxylamine hydrochlorides . This work shows alternatives to the classical synthesis of O-substituted oxime ether precursors and highlights the fast reaction rate and stereoselectivity of microwave synthesis as well as the “green” aspects of mechanochemistry .
Antidote for Organophosphorus Compounds Poisoning
Quinuclidin-3-one oxime hydrochloride is being studied as a potential antidote for organophosphorus compounds (OP) poisoning . A library of 14 mono-oxime quinuclidinium-based compounds with alkyl or benzyl substituent were synthesized and characterized in vitro for this purpose .
Development of Butyrylcholinesterase-based Bioscavengers
Quinuclidin-3-one oxime hydrochloride is used in the development of butyrylcholinesterase-based bioscavengers . The study singled out oxime Q8 [4-bromobenzyl-3-(hydroxyimino)quinuclidinium bromide] as having the highest determined overall reactivation rate of approximately 20,000 M−1 min−1 for cyclosarin-inhibited BChE .
Mechanochemical Synthesis
Quinuclidin-3-one oxime hydrochloride is used in mechanochemical synthesis . This method of synthesis is considered “green” as it reduces the use of solvents and can be more efficient .
Microwave Synthesis
Quinuclidin-3-one oxime hydrochloride is used in microwave synthesis . This method of synthesis is known for its fast reaction rate and stereoselectivity .
Synthesis of Diverse Biologically Active Compounds
Quinuclidin-3-one oxime hydrochloride is used in the synthesis of diverse biologically active compounds . These include antimicrobial agents, nerve agents, antifungal agents, insecticides, and vasodilators .
Mechanism of Action
Target of Action
Quinuclidin-3-one oxime hydrochloride primarily targets acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) . These enzymes play a crucial role in the nervous system by breaking down acetylcholine, a neurotransmitter involved in transmitting signals in the nervous system .
Mode of Action
Quinuclidin-3-one oxime hydrochloride interacts with its targets (AChE and BChE) by reversible inhibition and reactivation . This compound is particularly effective in reactivating both AChE and BChE that have been inhibited by organophosphorus compounds (OP), especially if the quinuclidinium compounds contain the benzyl group attached to the quinuclidinium moiety .
Biochemical Pathways
The primary biochemical pathway affected by Quinuclidin-3-one oxime hydrochloride involves the breakdown of acetylcholine by AChE and BChE . By inhibiting these enzymes, the compound prevents the breakdown of acetylcholine, leading to an accumulation of this neurotransmitter in synapses. This disrupts nerve impulse transmission in the central and peripheral nervous system .
Pharmacokinetics
The compound’s interaction with its targets (ache and bche) suggests that it is likely absorbed and distributed in the body where these enzymes are present .
Result of Action
The primary molecular effect of Quinuclidin-3-one oxime hydrochloride’s action is the inhibition and reactivation of AChE and BChE . This leads to an accumulation of acetylcholine in synapses, disrupting nerve impulse transmission in the nervous system . At the cellular level, this can lead to a variety of effects depending on the specific cells and tissues involved.
Safety and Hazards
Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Future Directions
The work shows alternatives to the classical synthesis of O-substituted oxime ether precursors and highlights the fast reaction rate and stereoselectivity of microwave synthesis as well as the “green” aspects of mechanochemistry . This presents a novel scaffold for the development of new BChE-based bioscavengers .
properties
IUPAC Name |
(NZ)-N-(1-azabicyclo[2.2.2]octan-3-ylidene)hydroxylamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O.ClH/c10-8-7-5-9-3-1-6(7)2-4-9;/h6,10H,1-5H2;1H/b8-7+; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSKIUBQPEHEMAN-USRGLUTNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(=NO)C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2CCC1/C(=N/O)/C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Quinuclidin-3-one oxime hydrochloride | |
CAS RN |
76883-37-9 | |
| Record name | NSC83398 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83398 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Quinuclidin-3-one oxime hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.246.520 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4'-(Bromomethyl)-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B1279143.png)










![(3aR,8aR)-N,N,2,2-Tetramethyl-4,4,8,8-tetraphenyltetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-amine](/img/structure/B1279168.png)
![(R)-RuCl[(p-cymene)(BINAP)]Cl](/img/structure/B1279170.png)
